
Dimyristoylphosphatidylinositol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimyristoylphosphatidylinositol (DMPI) is a phospholipid that belongs to the class of glycerophospholipids. It is a vital component of the cell membrane and plays a crucial role in various cellular processes. DMPI is synthesized by the addition of myristic acid to phosphatidylinositol (PI) by the enzyme phospholipase C. DMPI has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
作用机制
Dimyristoylphosphatidylinositol is a phospholipid that plays a crucial role in the structure and function of the cell membrane. It is involved in various cellular processes such as cell signaling, membrane trafficking, and ion transport. Dimyristoylphosphatidylinositol acts as a substrate for various enzymes such as phospholipase C and phospholipase D. Dimyristoylphosphatidylinositol is also involved in the formation of lipid rafts, which are microdomains of the cell membrane that are involved in cell signaling and membrane trafficking.
Biochemical and Physiological Effects:
Dimyristoylphosphatidylinositol has been shown to have various biochemical and physiological effects. Dimyristoylphosphatidylinositol has been shown to increase the fluidity of the cell membrane, which can affect the activity of membrane proteins. Dimyristoylphosphatidylinositol has been shown to activate phospholipase C, which can lead to the release of intracellular calcium ions. Dimyristoylphosphatidylinositol has been shown to induce the formation of lipid rafts, which can affect cell signaling and membrane trafficking.
实验室实验的优点和局限性
Dimyristoylphosphatidylinositol has several advantages and limitations for lab experiments. Dimyristoylphosphatidylinositol is readily available and can be synthesized in large quantities. Dimyristoylphosphatidylinositol is also a well-characterized phospholipid, which makes it a reliable substrate for various experimental studies. However, Dimyristoylphosphatidylinositol has limitations in terms of its solubility and stability. Dimyristoylphosphatidylinositol is insoluble in water, which can make it difficult to prepare solutions for experimental studies. Dimyristoylphosphatidylinositol is also susceptible to oxidation, which can affect its stability.
未来方向
There are several future directions for the study of Dimyristoylphosphatidylinositol. Dimyristoylphosphatidylinositol can be used in the development of novel liposomes for drug delivery. Dimyristoylphosphatidylinositol can also be used in the study of membrane proteins and their interactions with the lipid bilayer. Dimyristoylphosphatidylinositol can be used in the study of lipid rafts and their role in cell signaling and membrane trafficking. Dimyristoylphosphatidylinositol can also be used in the study of various diseases such as cancer and Alzheimer's disease, which are associated with alterations in the cell membrane. Overall, Dimyristoylphosphatidylinositol has significant potential for further research in the field of biochemistry and physiology.
合成方法
Dimyristoylphosphatidylinositol is synthesized by the addition of myristic acid to PI by the enzyme phospholipase C. The reaction takes place in the presence of a catalyst such as calcium ions. The synthesis of Dimyristoylphosphatidylinositol can be achieved by chemical methods as well, by reacting myristic acid with PI in the presence of an acid catalyst. The purity and yield of Dimyristoylphosphatidylinositol can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
Dimyristoylphosphatidylinositol has been extensively studied for its potential applications in scientific research. It has been used as a model membrane component in various experimental studies. Dimyristoylphosphatidylinositol has been used to investigate the interaction of membrane proteins with the lipid bilayer. It has also been used to study the effects of various drugs and toxins on the cell membrane. Dimyristoylphosphatidylinositol has been used as a substrate for the study of phospholipase C activity. Dimyristoylphosphatidylinositol has been used in the development of liposomes for drug delivery.
属性
CAS 编号 |
136655-51-1 |
|---|---|
产品名称 |
Dimyristoylphosphatidylinositol |
分子式 |
C37H71O13P |
分子量 |
754.9 g/mol |
IUPAC 名称 |
[3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C37H71O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(38)47-27-29(49-31(39)26-24-22-20-18-16-14-12-10-8-6-4-2)28-48-51(45,46)50-37-35(43)33(41)32(40)34(42)36(37)44/h29,32-37,40-44H,3-28H2,1-2H3,(H,45,46)/t29?,32?,33-,34+,35-,36-,37?/m0/s1 |
InChI 键 |
LYBDVVBIMGTZMB-HVIJGSDCSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
同义词 |
1-(2,3-bis((1-oxotetradecyl)oxy)propyl hydrogen phosphate) myo-inositol dimyristoylphosphatidylinositol DMPI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



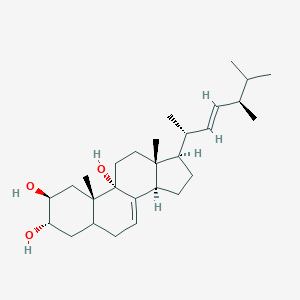
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
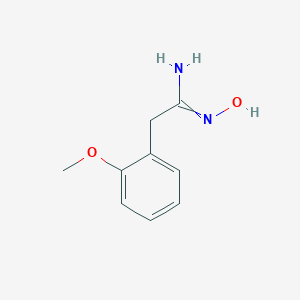

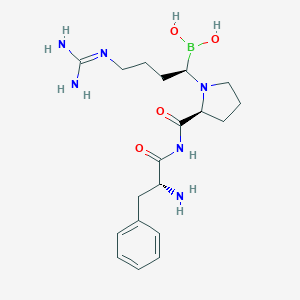
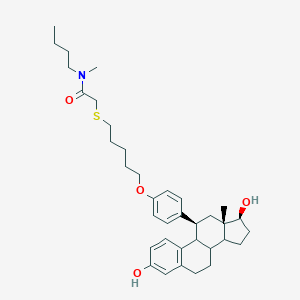
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
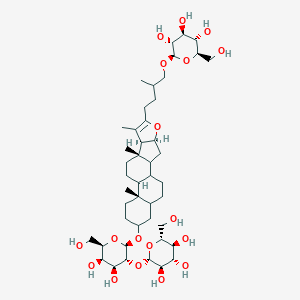
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)